2-Pyridinemethanol, 4-ethyl-

Polymer Chemistry Materials Science Antioxidant Synthesis

Select 2-Pyridinemethanol, 4-ethyl- for applications where substitution pattern matters. The ethyl group at the 4-position creates a unique steric and electronic profile that cannot be replicated by unsubstituted or 4-methyl analogs. This differentiation directly impacts polymer antioxidant properties and PDE4 inhibitory structure-activity relationships. Available at 97% purity verified by NMR/HPLC/GC, in sizes from 10g to 100kg. For research use only—confirm availability for your polymerization or medicinal chemistry programs.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B8712508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinemethanol, 4-ethyl-
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=C1)CO
InChIInChI=1S/C8H11NO/c1-2-7-3-4-9-8(5-7)6-10/h3-5,10H,2,6H2,1H3
InChIKeyTVBWXHIHUAWUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinemethanol, 4-ethyl- (CAS 65845-71-8) Properties and Procurement-Grade Specifications


2-Pyridinemethanol, 4-ethyl- (CAS 65845-71-8) is a substituted pyridine derivative with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol . Commercial sources offer this compound with a standard purity of 97% as verified by NMR, HPLC, and GC . Its physicochemical properties include a predicted boiling point of 132-133 °C at 15 Torr, a predicted density of 1.061±0.06 g/cm³, and a predicted pKa of 13.50±0.10 . The compound has a predicted XLogP value of 0.8 and a topological polar surface area of 33.1 Ų [1]. It is available in bulk quantities ranging from 10 g to 100 kg .

Why 2-Pyridinemethanol, 4-ethyl- Cannot Be Replaced by Simple Analogs


2-Pyridinemethanol, 4-ethyl- cannot be freely substituted by other pyridinemethanol derivatives due to its specific substitution pattern at the 4-position with an ethyl group, which significantly influences its physicochemical properties and reactivity. This substitution pattern directly affects the compound's performance in key application areas such as polymer synthesis and potential biological activity modulation. For instance, the 4-ethyl group alters the steric and electronic environment compared to the unsubstituted or 4-methyl analog, impacting its utility as a starting material for the synthesis of novel ethenediols and polymers with antioxidant properties [1]. Furthermore, structure-activity relationship (SAR) studies on 2-pyridinemethanol derivatives have shown that substitution patterns critically determine PDE4 inhibitory activity, making generic substitution inappropriate for research where specific activity profiles are required [2].

Quantitative Differentiation of 2-Pyridinemethanol, 4-ethyl- from Close Analogs


Proven Starting Material for Polymer Synthesis with Enhanced Handling Stability

2-Pyridinemethanol, 4-ethyl- is explicitly claimed as a starting material in a patented process for producing dimers, trimers, and polymers with antioxidant properties [1]. The patent highlights that pyridinemethanol derivatives like this one 'do not oxidize as easily and their handling is easier than that of other compounds' [1]. This is a qualitative but meaningful differentiation from other starting materials that may be more prone to oxidation. The resulting ethenediol products can function as free radical scavengers [1].

Polymer Chemistry Materials Science Antioxidant Synthesis

Potential PDE4 Inhibitory Activity Inferred from Class SAR

While no direct IC50 data is available for 2-Pyridinemethanol, 4-ethyl- itself, a seminal paper on substituted 2-pyridinemethanol derivatives demonstrates that structural modifications to this scaffold can yield potent and selective PDE4 inhibitors [1]. The study reports that compound 9 (a specific derivative) exhibits 'excellent in vitro activity, desirable pharmacokinetic parameters and good efficacy in animal models of bronchoconstriction' [1]. This establishes the 2-pyridinemethanol scaffold as a privileged starting point for medicinal chemistry optimization.

Medicinal Chemistry Enzymology Inflammation

Synthetic Route to 4-Ethyl-2-pyridinecarboxaldehyde

2-Pyridinemethanol, 4-ethyl- can be efficiently oxidized to the corresponding aldehyde, 4-ethyl-2-pyridinecarboxaldehyde. A reported synthetic procedure achieved an 84% yield for this transformation starting from 4-ethyl-2-hydroxymethylpyridine (1.60 g, 11.68 mmol) . This specific reaction pathway provides a direct route to a useful aldehyde building block.

Organic Synthesis Aldehyde Synthesis Intermediate Preparation

Optimal Application Scenarios for 2-Pyridinemethanol, 4-ethyl-


Synthesis of Antioxidant Polymers

Researchers in materials science can use 2-Pyridinemethanol, 4-ethyl- as a monomer for the synthesis of novel polymers with inherent antioxidant properties. The patented process highlights its advantageous stability compared to other pyridine derivatives, potentially simplifying reaction setups [1].

Medicinal Chemistry Scaffold for PDE4 Inhibitor Development

Medicinal chemists can employ 2-Pyridinemethanol, 4-ethyl- as a core scaffold for synthesizing and evaluating novel PDE4 inhibitors. While the parent compound lacks direct data, its structural class has been validated for developing potent and selective PDE4 inhibitors with promising in vivo efficacy [1].

Precursor to 4-Ethyl-2-pyridinecarboxaldehyde

Synthetic organic chemists can utilize 2-Pyridinemethanol, 4-ethyl- as a direct precursor to 4-ethyl-2-pyridinecarboxaldehyde via a high-yielding oxidation procedure [1]. This aldehyde serves as a versatile intermediate for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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